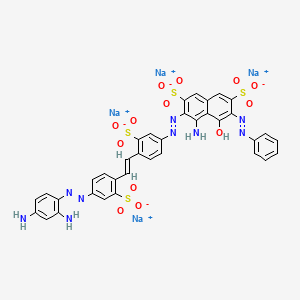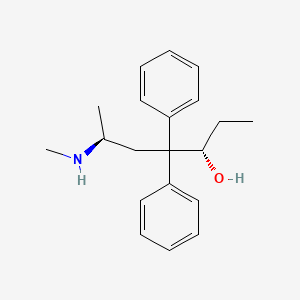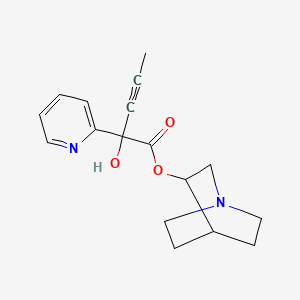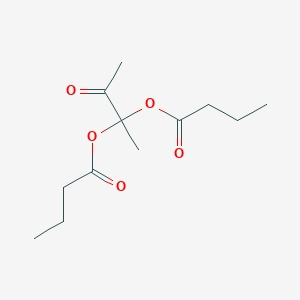
1-Methyl-2-oxopropylidene butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxopropylidene butyrate is a chemical compound with the molecular formula C8H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxopropylidene butyrate can be achieved through the esterification of butyric acid with 3-oxobutan-2-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the efficiency of the reaction and allow for easier separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxopropylidene butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Butanoic acid and 3-oxobutanoic acid.
Reduction: 3-hydroxybutyl butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-oxopropylidene butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxopropylidene butyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid and 3-oxobutan-2-ol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to have various biological effects, including anti-inflammatory and epigenetic regulation through inhibition of histone deacetylase .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various industrial applications.
Propyl butyrate: Similar ester with a different alkyl group.
Uniqueness
1-Methyl-2-oxopropylidene butyrate is unique due to its specific ester linkage and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters .
Properties
CAS No. |
71808-61-2 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(2-butanoyloxy-3-oxobutan-2-yl) butanoate |
InChI |
InChI=1S/C12H20O5/c1-5-7-10(14)16-12(4,9(3)13)17-11(15)8-6-2/h5-8H2,1-4H3 |
InChI Key |
INWHCCKQYAWMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)(C(=O)C)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


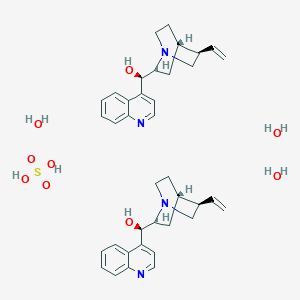

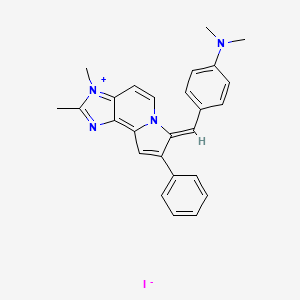
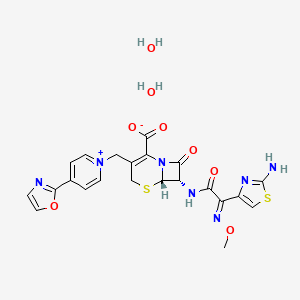
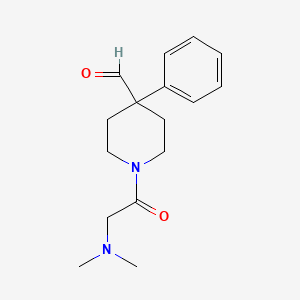
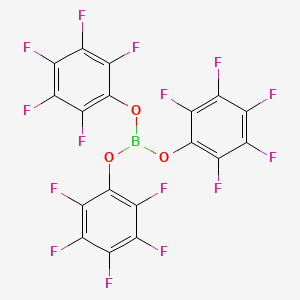

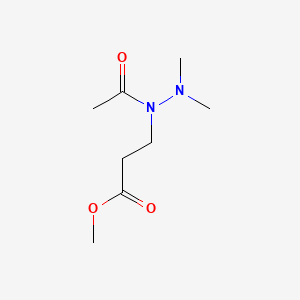
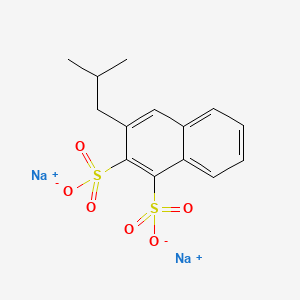
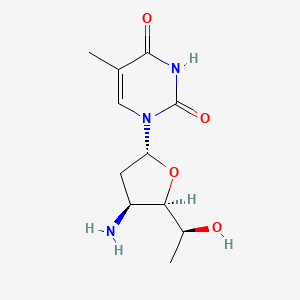
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
